Home > Products > Screening Compounds P141228 > Niguldipine hydrochloride, (+/-)-
Niguldipine hydrochloride, (+/-)- - 113317-61-6

Niguldipine hydrochloride, (+/-)-

Catalog Number: EVT-1175340
CAS Number: 113317-61-6
Molecular Formula: C36H40ClN3O6
Molecular Weight: 646.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Niguldipine hydrochloride is derived from the dihydropyridine class of compounds, which are known for their calcium channel blocking activity. This drug is particularly noted for its selectivity towards the alpha-1A adrenergic receptor and L-type calcium channels, making it an important candidate for cardiovascular therapies .

Synthesis Analysis

The synthesis of Niguldipine hydrochloride involves several key steps that typically include the formation of a dihydropyridine ring. The general synthetic route can be summarized as follows:

  1. Condensation Reaction: An aldehyde (such as 3-nitrobenzaldehyde) is reacted with a beta-ketoester in the presence of ammonia or an amine.
  2. Cyclization: The initial product undergoes cyclization to form the dihydropyridine structure.
  3. Functional Group Modifications: Subsequent reactions may involve oxidation, reduction, or substitution to introduce various functional groups, enhancing the compound's pharmacological profile.

The industrial production of Niguldipine hydrochloride emphasizes optimizing reaction conditions to achieve high yield and purity, often involving purification techniques like recrystallization and chromatography.

Molecular Structure Analysis

The molecular structure of Niguldipine hydrochloride features a complex arrangement that includes a dihydropyridine core. Key structural characteristics include:

  • Chemical Formula: C36H39N3O6C_{36}H_{39}N_{3}O_{6}
  • Molecular Weight: Average molecular weight is approximately 609.723 g/mol.
  • Structural Components: The molecule contains multiple rings and functional groups that contribute to its biological activity, specifically targeting calcium channels and adrenergic receptors.

The stereochemistry of Niguldipine is significant; the compound exists as a racemic mixture with both (S)-(+)- and (R)-(-)-enantiomers, where the (S)-enantiomer exhibits greater pharmacological activity .

Chemical Reactions Analysis

Niguldipine hydrochloride participates in various chemical reactions:

  1. Oxidation Reactions: It can be oxidized to form nitro derivatives, which may have distinct biological activities.
  2. Reduction Reactions: Nitro groups can be reduced to amines, altering the compound's properties.
  3. Substitution Reactions: These reactions allow for the introduction of different functional groups, potentially enhancing efficacy or modifying side effects.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

The mechanism of action of Niguldipine hydrochloride involves its dual role as an antagonist at alpha-1A adrenergic receptors and as a blocker of L-type calcium channels:

  • Alpha-1A Adrenergic Receptor Antagonism: By blocking these receptors, Niguldipine reduces vasoconstriction and lowers blood pressure.
  • Calcium Channel Blockade: The inhibition of L-type calcium channels decreases intracellular calcium levels, leading to relaxation of vascular smooth muscle and reduced cardiac contractility.

These actions contribute to its therapeutic effects in managing hypertension and other cardiovascular conditions .

Physical and Chemical Properties Analysis

Niguldipine hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within established ranges for similar compounds.

These properties are crucial for formulation development and determining appropriate storage conditions .

Applications

Niguldipine hydrochloride has several significant applications in scientific research and medicine:

  1. Cardiovascular Therapy: It is primarily used as an antihypertensive agent due to its ability to lower blood pressure through vasodilation.
  2. Research Tool: As a selective antagonist, it serves as a valuable tool in studies investigating calcium signaling pathways and adrenergic receptor functions.
  3. Potential Antineoplastic Activity: Research indicates that derivatives like Dexniguldipine hydrochloride may exhibit anti-cancer properties by inhibiting protein kinase C activity, suggesting potential applications in oncology .
Introduction to Niguldipine Hydrochloride, (±)-

Nomenclature and Chemical Identity

Niguldipine hydrochloride, (±)-, is a chemically complex dihydropyridine derivative with systematic nomenclature that precisely defines its molecular architecture. Its IUPAC name is designated as 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, reflecting the presence of ester linkages, a substituted piperidine ring, and a nitroaromatic system [3] [10]. The compound's molecular formula is C₃₆H₄₀ClN₃O₆, with a molecular weight of 646.18 g/mol for the hydrochloride salt form [4] [8]. Key identifiers across chemical databases include multiple CAS Registry Numbers: 113317-61-6 (hydrochloride salt), 113165-32-5 (free base), and 119934-51-9 (unspecified salt form) [1] [4] [10]. The structural representation in SMILES notation is CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)N+[O-])C(=O)OC.Cl, emphasizing the protonated amine and quaternary carbon within the piperidine moiety [3] [8]. The (±)- prefix explicitly denotes the racemic nature of the compound, comprising equimolar mixtures of (R)-(-) and (S)-(+) enantiomers .

Table 1: Chemical Identifiers for Niguldipine Hydrochloride, (±)-

PropertyValue
IUPAC Name5-O-[3-(4,4-Diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
Molecular FormulaC₃₆H₄₀ClN₃O₆
Molecular Weight646.18 g/mol
CAS Numbers113317-61-6 (hydrochloride); 113165-32-5 (free base); 119934-51-9 (salt)
Canonical SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)N+[O-])C(=O)OC.Cl
Synonymous Chemical Names(±)-Niguldipine HCl; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-[3-(4,4-diphenyl-1-piperidinyl)propyl] 5-methyl ester hydrochloride [3] [8] [10]

Historical Development and Discontinuation Rationale

Niguldipine emerged during the late 1980s as an experimental therapeutic agent within the dihydropyridine (DHP) class of calcium channel blockers. Early pharmacological studies highlighted its dual mechanism of action, combining potent L-type calcium channel blockade with high-affinity antagonism of α₁-adrenoceptors—a profile distinct from first-generation DHPs like nifedipine [5] . The stereoselective potency of its enantiomers was a critical discovery: the (S)-(+)-enantiomer exhibited nanomolar affinity for both L-type calcium channels (Kᵢ ≈ 85–140 pM) and α₁ₐ-adrenoceptors (Kᵢ ≈ 52 pM), while the (R)-(-)-enantiomer showed significantly reduced activity at these targets (40-fold lower potency) [5] . This enantiomeric divergence underscored the therapeutic potential of the (S)-form but complicated the development of the racemate due to pharmacokinetic and dynamic imbalances.

Despite promising preclinical results, niguldipine hydrochloride (±)- faced clinical discontinuation attributable to three primary factors:

  • Pharmacokinetic Challenges: The racemate demonstrated poor aqueous solubility, complicating formulation development and contributing to erratic oral absorption [3] [10].
  • Off-Target Toxicity: Animal studies revealed dose-limiting hepatic toxicity and hemodynamic instability linked to its adrenolytic effects, precluding safe therapeutic dosing [8].
  • Enantiomer-Specific Issues: The (R)-enantiomer contributed negligible therapeutic benefit but added to metabolic burden and potential adverse interactions [5] .

Consequently, research pivoted toward enantiomerically pure analogs like dexniguldipine [(S)-(+)-form], which entered clinical trials for oncology applications due to P-glycoprotein inhibitory effects [5] . The discontinuation of (±)-niguldipine exemplifies the broader shift in medicinal chemistry from racemates to single enantiomers to optimize efficacy and safety.

Structural Classification: Dihydropyridine Derivatives

Niguldipine hydrochloride, (±)-, belongs to the 1,4-dihydropyridine (1,4-DHP) chemical class, characterized by a core benzene-reduced pyridine ring substituted at positions 1,4. Its structure incorporates signature DHP pharmacophores alongside unique modifications enabling dual pharmacology:

  • 1,4-Dihydropyridine Core: The partially reduced pyridine ring (positions 1–4) adopts a boat conformation essential for calcium channel blocking activity. The N1-H moiety and C4 chiral center bearing the 3-nitrophenyl group are critical for redox stability and receptor interaction [1] [9].
  • Ester Linkages: Methyl ester at C3 and a bulky 3-(4,4-diphenylpiperidin-1-yl)propyl ester at C5 confer selective binding to voltage-gated L-type calcium channels [1] [9].
  • Meta-Nitrophenyl Group: The C4 aryl substituent with a meta-nitro electron-withdrawing group enhances membrane binding and influences adrenoceptor affinity [5] [9].
  • Diphenylpiperidine Extension: The C5 propyl-linked piperidine group featuring quaternary carbon flanked by phenyl rings enables high-affinity binding to α₁ₐ-adrenoceptor subtypes, distinguishing niguldipine from simpler DHPs [5] [8].

Table 2: Key Structural Features and Pharmacological Contributions

Structural ElementChemical SignificancePharmacological Role
1,4-Dihydropyridine ringBoat conformation; H-bond donor (N1-H); chiral C4 centerEssential for Ca²⁺ channel blockade; redox susceptibility
C3 MethoxycarbonylMethyl ester conjugateModulates lipophilicity and L-type channel affinity
C4-(3-Nitrophenyl)Electron-withdrawing nitro group at meta positionEnhances membrane partitioning; influences α₁ₐ affinity
C5 Ester side chain3-(4,4-Diphenylpiperidin-1-yl)propyl esterConfers α₁-adrenoceptor antagonism via diphenylpiperidine moiety
Chiral center (C4)Asymmetric carbon with (R) and (S) configurations(S)-enantiomer: High activity at Ca²⁺ channels/α₁ₐ receptors [1] [5] [9]

The structural evolution from prototypical DHP blockers (e.g., nifedipine) to niguldipine involved elongating the C5 ester into a diphenylpiperidine-containing chain. This modification introduced nanomolar α₁-adrenergic antagonism while preserving calcium channel blocking effects, creating a "hybrid DHP" with dual polypharmacology [5] [8] [9]. The hydrochloride salt form enhances crystallinity and stability, typical for basic DHP analogs containing tertiary amines [3] [4].

Properties

CAS Number

113317-61-6

Product Name

Niguldipine hydrochloride, (+/-)-

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Molecular Formula

C36H40ClN3O6

Molecular Weight

646.2 g/mol

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H

InChI Key

MHOSUIMBPQVOEU-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.